μ-Opioid Receptor Selectivity: (1S,2R)-ACPC versus (1R,2S)-ACPC in Morphiceptin Analogs
In a direct head-to-head comparison of tetrapeptide morphiceptin analogs where Pro² was replaced by either (1S,2R)-Ac₅c or (1R,2S)-Ac₅c, the (1S,2R)-containing analogs demonstrated activity at the μ-opioid receptor but were completely inactive at the δ-opioid receptor, yielding a high μ-receptor selectivity profile [1]. In contrast, the (1R,2S)-containing analogs were completely inactive at both μ- and δ-receptors [1]. The structural basis for this differentiation was established through conformational analysis showing that the (1S,2R)-enantiomer enforces a center-to-center distance of 10.1–12.7 Å between the tyrosine and phenylalanine aromatic rings, whereas the (1R,2S)-enantiomer constrains this distance to only 4.8–7.0 Å [1].
| Evidence Dimension | μ-Opioid receptor activity and δ-Opioid receptor activity of peptide analogs |
|---|---|
| Target Compound Data | Active at μ-receptor; Inactive at δ-receptor |
| Comparator Or Baseline | (1R,2S)-Ac₅c-containing analogs: Inactive at μ-receptor; Inactive at δ-receptor |
| Quantified Difference | Target compound exhibits μ-receptor activity with zero δ-receptor cross-reactivity; comparator exhibits zero activity at both receptors |
| Conditions | Tetrapeptide morphiceptin analogs ([Val⁴]morphiceptin and [D-Val⁴]morphiceptin) with cis-2-Ac₅c substitution at position 2; guinea pig ileum (GPI) assay for μ-activity; mouse vas deferens (MVD) assay for δ-activity |
Why This Matters
This stereoisomer-specific receptor selectivity profile is essential for researchers developing μ-opioid receptor-targeted peptidomimetics, as substitution with the incorrect enantiomer yields a completely inactive compound, wasting synthetic effort and resources.
- [1] Yamazaki, T.; Nössner, G.; Schiller, P.W.; Goodman, M. Biological and conformational studies of [Val⁴]morphiceptin and [D-Val⁴]morphiceptin analogs incorporating cis-2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. Int. J. Pept. Protein Res. 1991, 37, 364–381. DOI: 10.1111/j.1399-3011.1991.tb00751.x. View Source
